molecular formula C13H21BN2O2 B13124661 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethan-1-amine

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethan-1-amine

Cat. No.: B13124661
M. Wt: 248.13 g/mol
InChI Key: DLCPVMBFUVFMFN-UHFFFAOYSA-N
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Description

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethan-1-amine is an organic compound that features a boronic ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethan-1-amine typically involves the following steps:

    Formation of the Boronic Ester Group: This can be achieved by reacting a pyridine derivative with a boronic acid or boronic ester under suitable conditions.

    Introduction of the Ethan-1-amine Group: The ethan-1-amine group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethan-1-amine is unique due to its combination of a boronic ester group and an ethan-1-amine group, which provides a versatile platform for further functionalization and applications in various fields.

Properties

Molecular Formula

C13H21BN2O2

Molecular Weight

248.13 g/mol

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(7-8-15)16-9-10/h5-6,9H,7-8,15H2,1-4H3

InChI Key

DLCPVMBFUVFMFN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CCN

Origin of Product

United States

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